molecular formula C17H24N2O5S B14900498 tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide

tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide

Cat. No.: B14900498
M. Wt: 368.4 g/mol
InChI Key: QSHIINBJSBBGTN-UHFFFAOYSA-N
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Description

tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a benzyloxycarbonyl group, and a tert-butyl ester

Preparation Methods

The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide typically involves multiple steps. One common synthetic route starts with the preparation of the thiomorpholine ring, followed by the introduction of the benzyloxycarbonyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Its unique structure allows for diverse functionalization, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the thiomorpholine ring may interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 1-(((benzyloxy)carbonyl)imino)thiomorpholine-4-carboxylate 1-oxide include tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the thiomorpholine ring and the benzyloxycarbonyl group in this compound sets it apart from these similar compounds .

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 1-oxo-1-phenylmethoxycarbonylimino-1,4-thiazinane-4-carboxylate

InChI

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-9-11-25(22,12-10-19)18-15(20)23-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

QSHIINBJSBBGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=NC(=O)OCC2=CC=CC=C2)(=O)CC1

Origin of Product

United States

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